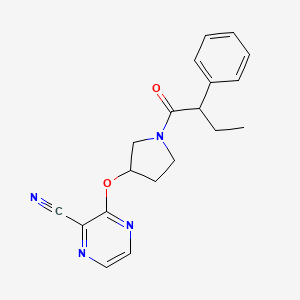

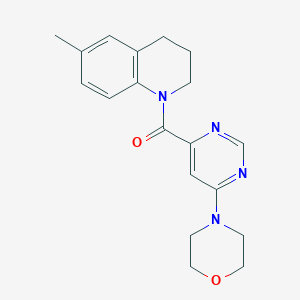

![molecular formula C25H24F2N4O3S B2557692 N-(1-cyanocyclohexyl)-2-[3-[4-(difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylpropanamide CAS No. 850585-93-2](/img/structure/B2557692.png)

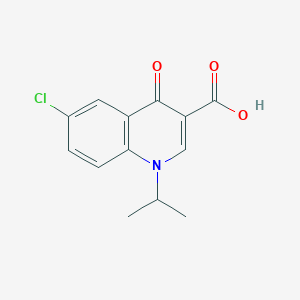

N-(1-cyanocyclohexyl)-2-[3-[4-(difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

The synthesis of complex heterocyclic compounds represents a significant area of application for compounds related to N-(1-cyanocyclohexyl)-2-[3-[4-(difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylpropanamide. These compounds have been extensively studied for their potential in creating new pharmacological agents. For instance, facile synthesis techniques have been developed for polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, showcasing the versatility of such compounds in generating diverse molecular structures with potential antimicrobial activity (Hafez, Alshammari, & El-Gazzar, 2015).

Cyclization Techniques

Cyclization reactions play a critical role in the synthesis of cyclic and polycyclic structures from linear or non-cyclic precursors. Pummerer-type cyclization, for instance, has been applied to achieve the synthesis of tetrahydroisoquinoline and benzazepine derivatives, demonstrating the importance of specific reagents like boron trifluoride diethyl etherate in enhancing cyclization yields and the formation of desired cyclic structures (Saitoh et al., 2001).

Antimicrobial Activity

The antimicrobial properties of heterocyclic compounds derived from this compound and similar structures have been a focal point of research. Synthesized compounds have been evaluated against a variety of bacterial and fungal strains, identifying several derivatives with potent antibacterial and antifungal activities. These findings underscore the potential of such compounds in the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Elkholy & Morsy, 2006).

Antioxidant Activity

The exploration of antioxidant properties in compounds related to this compound contributes to understanding their potential in mitigating oxidative stress. Such compounds have been assessed for their ability to trap free radicals and inhibit oxidative processes, revealing promising antioxidant activities that may be leveraged in developing therapeutics aimed at oxidative stress-related diseases (Firpo et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

N-(1-cyanocyclohexyl)-2-[3-[4-(difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24F2N4O3S/c1-16(21(32)30-25(15-28)13-5-2-6-14-25)35-24-29-20-8-4-3-7-19(20)22(33)31(24)17-9-11-18(12-10-17)34-23(26)27/h3-4,7-12,16,23H,2,5-6,13-14H2,1H3,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUNGPKCDRRBBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1(CCCCC1)C#N)SC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24F2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

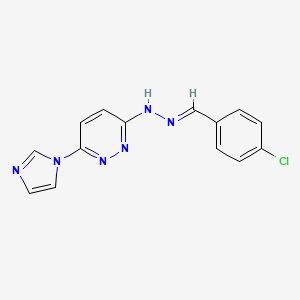

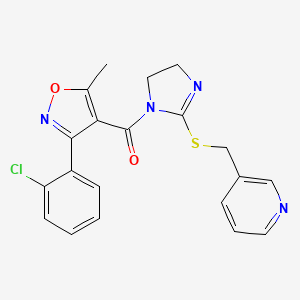

![3-[(4-chlorophenyl)methyl]-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2557611.png)

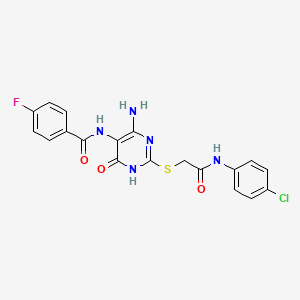

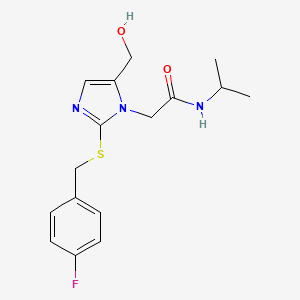

![3-Methyl-1-(propan-2-ylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2557613.png)

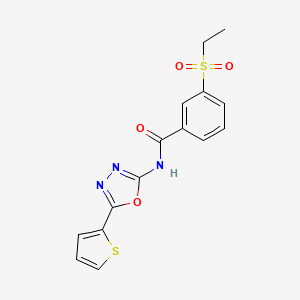

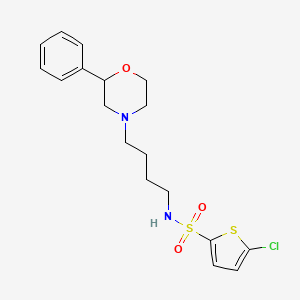

![3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2557624.png)

![2,2-Dimethyl-1-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)propan-1-one](/img/structure/B2557626.png)